2-(2-Nitroethyl)-1,3-dioxane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitroethyl)-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c8-7(9)3-2-6-10-4-1-5-11-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNDPOWZJGBZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Carbon Carbon Bond Formation Via Nitronate Anions:the High Electron Withdrawing Power of the Nitro Group Significantly Increases the Acidity of the Protons on the Adjacent Carbon the α Carbon .arkat Usa.orgtreatment with a Base Generates a Stabilized Carbanion, Known As a Nitronate Anion. This Nucleophilic Species is a Cornerstone of Nitroalkane Chemistry and Can React with Various Electrophiles.arkat Usa.org
Michael Addition: The nitronate anion of 2-(2-Nitroethyl)-1,3-dioxane can participate in conjugate additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful method for constructing 1,5-dicarbonyl precursors (after subsequent Nef reaction and deprotection) or other 1,4-difunctionalized systems. arkat-usa.org
Henry Reaction (Nitroaldol Reaction): The nitronate can react with aldehydes or ketones to form β-nitro alcohols. This provides a route to complex polyfunctional molecules. advancionsciences.com
Conversion to a Carbonyl Group Nef Reaction :the Nef Reaction Converts a Primary or Secondary Nitro Group into an Aldehyde or Ketone, Respectively.arkat Usa.orgthis is Typically Achieved by Treating the Nitronate Salt with a Strong Acid. This Transformation is Particularly Useful As It Allows the Nitroalkane to Function As a Masked Carbonyl Group, Providing a Synthetic Equivalent for an Acyl Anion.
The table below summarizes the development of advanced synthetic equivalents from 2-(2-Nitroethyl)-1,3-dioxane.
| Initial Reagent | Transformation Reaction | Reagent/Conditions | Resulting Advanced Building Block | Potential Applications |
| This compound | Michael Addition | 1. Base (e.g., DBU) 2. α,β-Unsaturated Ketone | Adduct containing a 1,5-nitro-keto functionality and a protected aldehyde. | Synthesis of complex acyclic chains and carbocyclic systems. |
| This compound | Nitro Group Reduction | H₂, Pd/C or Raney Ni | 2-(2-Aminoethyl)-1,3-dioxane | Precursor to piperidines, pyrrolidines, and other N-heterocycles. |
| This compound | Nef Reaction (after alkylation) | 1. Base, R-X 2. H₂SO₄ or O₃ | α-Substituted-β-formyl ketone (after deprotection). | Synthesis of 1,4-dicarbonyl compounds and derived heterocycles like furans and pyrroles. |
| 2-(2-Bromoethyl)-1,3-dioxane | Grignard Formation | Mg, THF | 2-(1,3-Dioxan-2-yl)ethylmagnesium bromide | A nucleophilic β-formyl ethyl equivalent for reaction with carbonyls and other electrophiles. sigmaaldrich.com |
These transformations underscore the role of this compound not just as a simple building block, but as a progenitor for a variety of more advanced and highly functionalized synthetic intermediates. Its ability to introduce a protected aldehyde and a versatile, transformable nitro group makes it an enduringly valuable tool in modern organic synthesis. nih.govadvancionsciences.com
2 2 Nitroethyl 1,3 Dioxane As a Versatile Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Molecules
The utility of 2-(2-Nitroethyl)-1,3-dioxane as a precursor is well-demonstrated in the synthesis of elaborate organic structures. The dioxane moiety serves as a stable protecting group for an aldehyde, which can be deprotected under acidic conditions when desired. Simultaneously, the nitro group can be transformed into a variety of other functional groups, such as amines, oximes, or carbonyls, or it can be used to facilitate carbon-carbon bond formation. thieme-connect.de This orthogonal reactivity is a key feature that synthetic chemists exploit in multi-step syntheses.
A significant application of nitroalkane-based intermediates is in the synthesis of optically active pharmaceutical ingredients. A derivative of this compound plays a crucial role in a novel synthesis of a key intermediate for Atorvastatin, a widely used cholesterol-lowering drug. researchgate.net The synthesis is centered around the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.
In this synthetic route, the key intermediate, tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, is prepared from tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate and nitromethane (B149229). researchgate.net The initial Henry reaction forms a nitroaldol, which is subsequently O-acetylated. A sodium borohydride reduction of this intermediate furnishes tert-butyl [(4R,6R)-2,2-dimethyl-6-nitroethyl-1,3-dioxan-4-yl] acetate. The final step involves the catalytic hydrogenation of the nitro group to yield the desired amino intermediate. researchgate.net This method highlights the utility of the nitroethyl moiety in extending a carbon chain and introducing a nitrogen atom, which is essential for the final structure of Atorvastatin.
Table 1: Key Steps in the Synthesis of an Atorvastatin Intermediate
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate, Nitromethane | Henry Reaction | Nitroaldol |
| 2 | Nitroaldol, Acetic Anhydride | O-acetylation | Acetylated Nitroaldol |
| 3 | Acetylated Nitroaldol, Sodium Borohydride | Reduction | tert-butyl [(4R,6R)-2,2-dimethyl-6-nitroethyl-1,3-dioxan-4-yl] acetate |
This table is based on the synthetic route described in the referenced literature. researchgate.net
The versatility of this compound and its analogs extends to the synthesis of natural products. Its analog, 2-(2-nitroethyl)-1,3-dioxolane, has been effectively used as a reagent for the 3-oxopropyl anion synthon, providing a novel route to jasmonoid and prostaglandin intermediates. wiley.com Prostaglandins are lipid compounds with diverse hormone-like effects, and jasmonoids are plant hormones involved in various developmental processes.
The synthetic strategy involves a nitro-aldol condensation, followed by oxidation and either direct or indirect denitration. This sequence allows for the conversion of 2-(2-nitroethyl)-1,3-dioxolane into key intermediates for these natural products. wiley.com The ability to introduce a three-carbon chain with a terminal aldehyde functionality (after deprotection of the dioxolane ring) is a significant advantage of this building block.
While direct synthesis of Macrolactin A using this compound is not extensively documented in the available literature, the known reactivity of nitroalkanes as building blocks for complex macrocycles suggests its potential in such syntheses. biorxiv.orgresearchgate.net Macrolactins are a class of macrolide antibiotics with a 24-membered lactone ring. The construction of such large rings often relies on the use of versatile building blocks that can be elaborated and cyclized in a controlled manner.
Application in Heterocyclic Chemistry
Nitroalkanes are valuable precursors for the synthesis of a wide array of heterocyclic compounds. wiley.com The nitro group can be readily converted into an amino group, which can then participate in cyclization reactions to form nitrogen-containing rings.
The reduction of the nitro group in compounds like this compound provides a primary amine. This amine can then be used in various cyclization strategies to construct nitrogen-containing heterocycles. For instance, the resulting amino group can react with carbonyl compounds to form imines, which can then undergo further reactions to yield heterocycles such as pyrroles, pyridines, and pyrimidines. The specific heterocyclic system formed depends on the other reactants and the reaction conditions employed. The dioxane moiety can be retained as a protecting group during these transformations and deprotected at a later stage to reveal the aldehyde functionality for further elaboration.
The construction of fused ring systems can be achieved through intramolecular reactions of appropriately functionalized nitroalkane derivatives. A powerful strategy for forming carbocyclic and heterocyclic fused rings is the intramolecular Michael reaction. cphi-online.com In this approach, a nucleophile within the same molecule adds to the β-carbon of a nitroalkene, which can be generated in situ from a nitroalkane.
For example, a molecule containing both a nitroethyl group and a tethered nucleophile can be induced to cyclize, forming a new ring fused to the existing structure. The stereochemical outcome of such cyclizations can often be controlled, leading to the formation of complex polycyclic systems with high selectivity. This methodology has been used to prepare a variety of ring systems, including bridged carbobicyclic compounds. tcichemicals.com
Utilization in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Nitroalkanes are known to participate in various MCRs, often serving as the nucleophilic component. nih.gov
While specific examples detailing the use of this compound in MCRs are not prevalent in the reviewed literature, its reactivity profile suggests its potential in such transformations. The acidic α-protons of the nitroethyl group allow for the formation of a nitronate anion under basic conditions. This anion can then act as a nucleophile in reactions such as the Biginelli or Hantzsch reactions, which are classic MCRs for the synthesis of dihydropyrimidinones and dihydropyridines, respectively. The presence of the dioxane protecting group adds another layer of synthetic utility, allowing for post-MCR modifications of the resulting heterocyclic core. The development of novel MCRs incorporating bifunctional building blocks like this compound remains an active area of research.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(2-nitroethyl)-1,3-dioxolane |
| Acetic Anhydride |
| Atorvastatin |
| Nitromethane |
| Sodium Borohydride |
| tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
| tert-butyl [(4R,6R)-2,2-dimethyl-6-nitroethyl-1,3-dioxan-4-yl] acetate |
Development of Advanced Synthetic Equivalents and Synthons
In the field of retrosynthetic analysis, the terms "synthon" and "synthetic equivalent" are fundamental concepts. deanfrancispress.comethz.ch A synthon is an idealized, conceptual fragment, often an ion, that results from the disconnection of a target molecule during the planning of a synthesis. lkouniv.ac.inyoutube.com However, these synthons are not actual reagents used in the laboratory. The real-world reagent that performs the chemical role of the synthon is known as its synthetic equivalent. lkouniv.ac.inyoutube.com The compound this compound is a quintessential example of a versatile synthetic equivalent, embodying the reactivity of several distinct synthons due to its unique bifunctional nature.
The synthetic utility of this compound stems from two key structural features:
The 1,3-Dioxane (B1201747) Ring : This portion of the molecule acts as a stable protecting group for an aldehyde functionality. It is generally robust under various reaction conditions, including those that are basic or involve organometallic reagents, yet it can be selectively removed under acidic conditions to deprotect the aldehyde.
The Nitroethyl Group : The nitro group is strongly electron-withdrawing, which imparts unique reactivity to the adjacent carbon atoms. frontiersin.org This feature is crucial for forming new carbon-carbon bonds and allows for the transformation of the nitro group into a wide array of other functional groups, such as amines and carbonyls. nih.govarkat-usa.org
This combination of a masked aldehyde and a versatile nitro group allows the molecule to serve as a synthetic equivalent for several important synthons, making it a valuable building block in organic synthesis. advancionsciences.comsigmaaldrich.com The primary synthons for which this compound and its derivatives can be considered equivalents are detailed below.
Primary Synthons and Their Synthetic Equivalents
The inherent polarity of the molecule allows for disconnections that lead to both nucleophilic (donor) and electrophilic (acceptor) synthons. The most significant application involves leveraging the acidity of the α-carbon to the nitro group.
| Synthon | Description | Synthetic Equivalent | Reaction Condition/Type |
| d²-Acyl Anion Equivalent | A nucleophilic carbonyl group, which is a challenging synthon to generate directly. | This compound | Deprotonation at the α-carbon followed by a Nef reaction after C-C bond formation. |
| β-Formyl Ethyl Anion | A three-carbon nucleophilic building block bearing a latent aldehyde. | Lithiated salt of this compound | Treatment with a strong base (e.g., n-BuLi, LDA) to generate the nitronate anion. |
| γ-Amino Aldehyde Synthon | A precursor for forming heterocyclic systems or bifunctional molecules. | This compound | Reduction of the nitro group to an amine, followed by deprotection of the dioxane. |
| γ-Keto Aldehyde Synthon | A 1,4-dicarbonyl precursor. | This compound | C-C bond formation at the α-carbon, followed by a Nef reaction to unmask a ketone and acidic hydrolysis to unmask the aldehyde. |
Advanced Synthetic Equivalents via Functional Group Transformation
The true synthetic power of this compound is realized in its capacity to be transformed into more complex and advanced building blocks. These transformations typically involve reactions of the nitroethyl moiety, which can then be used in subsequent synthetic steps.
Theoretical and Computational Investigations of 2 2 Nitroethyl 1,3 Dioxane
Conformational Analysis of Nitro-Substituted 1,3-Dioxanes
The 1,3-dioxane (B1201747) ring is a conformationally flexible system, primarily adopting a chair-like geometry similar to cyclohexane. The presence of substituents, such as the 2-(2-nitroethyl) group, significantly influences the conformational equilibrium. Computational analysis is essential to determine the relative stabilities of different conformers and the energy barriers for their interconversion.
The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. Minima on the PES correspond to stable conformers, while saddle points represent transition states between them. Various quantum chemical methods are employed to explore the PES of nitro-substituted 1,3-dioxanes. journal-vniispk.ru
Hartree-Fock (HF) Theory: This is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. ntnu.no While computationally efficient and providing a good first approximation of molecular structures, HF theory neglects electron correlation, which can be important for accurately calculating relative energies. ntnu.noresearchgate.net
Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry for medium to large-sized molecules. ntnu.nonii.ac.jp They calculate the electron density of the system to determine its energy. Functionals like B3LYP and M06-2X are commonly used, offering a good balance between accuracy and computational cost. scispace.comnih.gov DFT often provides more accurate results than HF because it includes a degree of electron correlation. researchgate.net
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that provides a more sophisticated treatment of electron correlation. ntnu.nonii.ac.jp It is generally more accurate than HF and many DFT functionals for calculating conformational energies but is also more computationally demanding. researchgate.net
A conformational analysis of 5-bromo-5-nitro-1,3-dioxane, a related compound, utilized HF, DFT (PBE functional), and MP2 methods. journal-vniispk.ru The study identified the global minimum on the potential energy surface as the chair conformer with an axial nitro group, along with other local minima corresponding to a chair with an equatorial nitro group and a 2,5-twist conformer. journal-vniispk.ru Similar methodologies can be applied to 2-(2-nitroethyl)-1,3-dioxane to map its conformational energy landscape and identify the most stable structures.
Table 1: Comparison of Quantum Chemical Methods for Conformational Analysis
| Method | Description | Advantages | Limitations | Typical Application |
| Hartree-Fock (HF) | Ab initio method based on the molecular orbital approximation. ntnu.no | Computationally less expensive, good for initial geometry optimization. | Neglects electron correlation, may lead to inaccurate relative energies. researchgate.net | Preliminary structural analysis. |
| Density Functional Theory (DFT) | Based on calculating the electron density to derive energy. nii.ac.jp | Good balance of accuracy and computational cost, includes electron correlation. researchgate.net | Accuracy depends heavily on the chosen functional. | Geometry optimization and energy calculations for a wide range of molecules. nih.gov |
| Møller-Plesset Perturbation Theory (MP2) | A post-HF method that adds electron correlation effects. ntnu.nonii.ac.jp | High accuracy for conformational energies and non-covalent interactions. researchgate.net | Computationally expensive, especially for larger systems. | High-accuracy energy calculations for refining results from DFT or HF. |
The conformational preferences of the this compound ring are governed by a balance of steric and stereoelectronic effects.
Steric Effects: These arise from the spatial repulsion between atoms or groups of atoms. chemrxiv.orgresearchgate.net The bulky 2-(2-nitroethyl) substituent at the C2 position will have a strong preference for the equatorial position to minimize steric hindrance with the axial hydrogens at the C4 and C6 positions. Placing this large group in the axial position would introduce significant 1,3-diaxial interactions, destabilizing the conformer.
Electronic Effects (Stereoelectronic Effects): These effects result from the interaction of molecular orbitals. wikipedia.org In 1,3-dioxanes, the anomeric effect is a key stereoelectronic interaction. It involves the donation of electron density from the lone pairs of the ring oxygen atoms into the antibonding orbital (σ) of an adjacent axial C-H or C-C bond. researchgate.net This interaction stabilizes conformers with axial substituents at certain positions. However, for a C-substituent at the C2 position, the reverse anomeric effect can also occur, which would favor an equatorial position. The presence of the electronegative nitro group on the side chain can further influence the electronic environment of the ring. The balance of hyperconjugative interactions, such as σ(C–H) → σ(C–O), also plays a crucial role in determining the final geometry. researchgate.net
For this compound, the steric demand of the substituent is expected to be the dominant factor, leading to a strong preference for the chair conformation with the 2-(2-nitroethyl) group in the equatorial position.
Electronic Structure and Reactivity Prediction
The arrangement of electrons in molecular orbitals determines the chemical reactivity of a molecule. Computational methods can predict this arrangement and identify regions of a molecule that are likely to participate in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wuxiapptec.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor (nucleophile) in a chemical reaction. youtube.com For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons on the two oxygen atoms of the dioxane ring.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons, acting as an electron acceptor (electrophile). youtube.com In this compound, the LUMO is likely to be localized on the nitro group (-NO₂), as it is a strong electron-withdrawing group. mdpi.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. wuxiapptec.comresearchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net The interaction of the HOMO of a nucleophile with the LUMO of an electrophile drives many chemical reactions. youtube.com In the case of this compound, its oxygen lone pairs (HOMO) make it susceptible to attack by electrophiles, while the nitro group (LUMO) makes the side chain a potential site for nucleophilic attack.
Table 2: Conceptual Frontier Orbital Properties of this compound
| Molecular Orbital | Primary Location | Role in Reactivity | Predicted Energy Level |
| HOMO | Lone pairs of ring oxygen atoms | Nucleophilic center (electron donor) | Relatively high |
| LUMO | Nitro group (-NO₂) on the ethyl side chain | Electrophilic center (electron acceptor) | Relatively low |
| HOMO-LUMO Gap | Entire molecule | Indicator of chemical reactivity and stability | Moderate to small, suggesting potential reactivity |
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface of the molecule, indicating regions that are attractive to a positive (electrophilic attack) or negative (nucleophilic attack) charge.
For this compound:
Negative Potential (Red/Yellow): Regions of high electron density and negative electrostatic potential are expected around the oxygen atoms of the dioxane ring and, most prominently, around the oxygen atoms of the nitro group. These areas are the most likely sites for attack by electrophiles.
Positive Potential (Blue): Regions of low electron density and positive electrostatic potential will likely be found on the hydrogen atoms attached to the ring and the carbon atom attached to the nitro group. These areas are susceptible to attack by nucleophiles.
Analysis of the charge distribution provides a more quantitative picture. The electronegative oxygen and nitrogen atoms pull electron density away from the adjacent carbon and hydrogen atoms, creating a permanent dipole moment and defining the molecule's reactive sites.
Transition State Modeling for Reaction Pathways
Computational chemistry can not only model stable molecules but also the high-energy transition states that connect reactants and products. nih.gov Modeling these transition states is key to understanding reaction mechanisms, predicting reaction rates, and determining activation energies.
For nitro-substituted 1,3-dioxanes, a relevant reaction pathway to study is thermal decomposition. A computational study on the decomposition of 5-nitro-5-R-1,3-dioxane compounds found that the reaction can proceed through a cyclic transition state. scispace.com For example, one proposed mechanism involves a five-membered cyclic transition state where a hydrogen atom from a ring carbon migrates to an oxygen of the nitro group, leading to the elimination of nitrous acid (HNO₂) and the formation of an alkene. scispace.com
To model such a pathway for this compound, researchers would:
Propose a Reaction Mechanism: Based on known chemical principles, a plausible step-by-step mechanism is outlined.
Locate the Transition State (TS): Using specialized algorithms, the geometry of the highest point on the reaction coordinate between a reactant and product is calculated. A true TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov
Calculate Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier (Ea). A lower barrier indicates a faster reaction.
Verify the Reaction Path: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the located transition state correctly connects the desired reactants and products.
By modeling different potential pathways, such as those involving radical intermediates or concerted cyclic eliminations, computational chemists can determine the most energetically favorable reaction mechanism. scispace.comnih.gov
Solvation Effects in Theoretical Studies
In the theoretical and computational analysis of a molecule like this compound, understanding the influence of the solvent is crucial as it can significantly impact molecular properties, conformation, and reactivity. Solvation effects are typically incorporated into theoretical models using either implicit or explicit solvent models.
Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The polarizable continuum model (PCM) is a widely used method in this category. In the context of this compound, a PCM calculation would involve placing the solute molecule within a cavity in the dielectric continuum representing the solvent. This approach is computationally efficient and is effective in capturing the bulk electrostatic effects of the solvent on the solute. For instance, in studies of related compounds like 5-nitro-5-R-1,3-dioxanes, computational calculations have been performed in both the gas phase and in solution (e.g., with DMSO) to understand how the solvent affects reaction kinetics and thermodynamics. scispace.com The choice of the dielectric constant would be critical and would be selected based on the specific solvent of interest (e.g., water, ethanol, dimethyl sulfoxide).
Explicit Solvation Models: For a more detailed understanding of specific solvent-solute interactions, such as hydrogen bonding, explicit solvent models are employed. In this approach, a number of individual solvent molecules are included in the computational model along with the solute molecule. This allows for the direct calculation of interaction energies and the study of the local solvent structure around the this compound molecule. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that can be particularly useful. In a QM/MM study of this compound, the dioxane molecule would be treated with a high level of theory (Quantum Mechanics), while the surrounding solvent molecules would be treated with a more computationally efficient method (Molecular Mechanics).
The selection of the appropriate solvation model would depend on the specific research question. For predicting general solvent effects on properties like conformational stability or reaction energetics, implicit models are often sufficient. For detailed mechanistic studies where specific solvent interactions play a key role, explicit or QM/MM models would be more appropriate.
In Silico Design of Novel Derivatives with Predicted Reactivity
In silico design of novel derivatives of this compound would involve computational methods to predict how structural modifications would affect the molecule's properties and reactivity. This process is a cornerstone of modern drug discovery and materials science.
The general workflow for the in silico design and reactivity prediction of novel this compound derivatives would include the following steps:
Scaffold Modification: A virtual library of derivatives would be created by systematically modifying the parent structure of this compound. Modifications could include the introduction of various functional groups at different positions on the dioxane ring or the nitroethyl side chain.
Quantum Chemical Calculations: For each designed derivative, quantum chemical calculations, primarily using Density Functional Theory (DFT), would be performed to calculate a range of molecular properties. These properties, often referred to as quantum chemical descriptors, are indicative of the molecule's reactivity and stability.
| Quantum Chemical Descriptor | Predicted Property | Relevance to Reactivity |
| HOMO-LUMO Gap | Electronic Excitability | A smaller gap generally indicates higher reactivity. |
| Ionization Potential (IP) | Electron-donating ability | Lower IP suggests a better electron donor. |
| Electron Affinity (EA) | Electron-accepting ability | Higher EA suggests a better electron acceptor. |
| Global Hardness (η) | Resistance to charge transfer | A larger value indicates greater stability. |
| Global Softness (S) | Polarizability | A larger value indicates higher reactivity. |
| Electronegativity (χ) | Electron-attracting power | Influences the polarity of bonds. |
| Electrophilicity Index (ω) | Electrophilic nature | Quantifies the ability to accept electrons. |
Quantitative Structure-Activity Relationship (QSAR): If a specific biological activity or property is of interest, QSAR models can be developed. These models establish a mathematical relationship between the calculated quantum chemical descriptors and the observed activity for a set of known compounds. This model can then be used to predict the activity of the newly designed derivatives.
Molecular Docking: If the target of the designed derivatives is a biological macromolecule (e.g., an enzyme or receptor), molecular docking simulations would be performed. This involves predicting the preferred binding orientation of the derivative within the active site of the target. The docking score provides an estimate of the binding affinity, helping to identify the most promising candidates for synthesis and experimental testing.
Through this systematic in silico approach, researchers can prioritize the synthesis of derivatives with the most promising predicted properties, thereby saving significant time and resources in the discovery process. While specific studies on this compound are not available, this methodology is widely applied to a vast range of organic molecules for various applications, including the design of new therapeutic agents and functional materials. nih.gov
Advanced Applications and Future Research Directions
Exploration of New Catalytic Systems for Transformations of 2-(2-Nitroethyl)-1,3-dioxane
The development of novel catalytic systems is paramount for expanding the synthetic utility of this compound. Research is geared towards enhancing selectivity, improving efficiency, and enabling new reaction pathways for both the nitro group and the dioxane moiety.
Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free approach to activating this compound. Future research could explore several key transformations:
Asymmetric Michael Additions: The carbon atom alpha to the nitro group is acidic and can act as a nucleophile in Michael additions. Chiral organocatalysts, such as bifunctional thioureas or cinchona alkaloids, could be employed to catalyze the enantioselective addition of the deprotonated this compound to various Michael acceptors (e.g., α,β-unsaturated ketones and aldehydes). This would provide access to chiral molecules with significant structural complexity.
Henry (Nitroaldol) Reactions: While the title compound is a product of a nitroalkane, it can also serve as a precursor. The nitroethyl group could potentially be further functionalized. For instance, exploring reactions catalyzed by bifunctional organocatalysts that could promote stereoselective additions to aldehydes.
Reductive Transformations: Organocatalysts can be used to mediate the reduction of the nitro group to an amine. For example, Hantzsch esters in combination with a chiral Brønsted acid could facilitate an asymmetric reduction, yielding chiral amino-dioxane derivatives.
A summary of potential organocatalytic transformations is presented below.
| Reaction Type | Potential Organocatalyst | Substrate | Expected Product |
| Asymmetric Michael Addition | Chiral Thiourea, Cinchona Alkaloid | α,β-Unsaturated Ketones | Chiral γ-nitro ketones with dioxane moiety |
| Asymmetric Henry Reaction | Chiral Amines, Bifunctional Catalysts | Aldehydes | Chiral β-nitro alcohols |
| Asymmetric Reduction | Hantzsch Ester with Chiral Phosphoric Acid | This compound | Chiral 2-(2-Aminoethyl)-1,3-dioxane |
Transition metal catalysis offers a powerful toolkit for functionalizing this compound through diverse reaction mechanisms, including C-H activation, cross-coupling, and redox reactions. chemrxiv.orgnih.govmdpi.com
Nitro Group Reduction and Derivatization: Transition metals like Palladium (Pd), Platinum (Pt), Nickel (Ni), and Ruthenium (Ru) are highly effective for the catalytic hydrogenation of nitro groups to primary amines. Future work could focus on developing chemoselective catalysts that perform this reduction without affecting the dioxane ring. Furthermore, copper or iron catalysts could be explored for reductive coupling reactions, transforming the nitro group into azo or azoxy functionalities.
C-H Functionalization: The dioxane ring contains multiple C-H bonds that could be targets for directed functionalization. Rhodium (Rh) and Palladium (Pd) catalysts, in particular, are known to mediate C-H activation. Research could aim to develop systems that selectively activate a specific C-H bond on the dioxane ring for arylation, alkylation, or amination, thereby introducing new substituents.
Cross-Coupling Reactions: The nitro group can be converted into other functional groups, such as halides or triflates, which can then participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the attachment of a wide range of molecular fragments to the ethyl side chain.
The table below outlines potential transition metal-catalyzed reactions.
| Catalyst System | Reaction Type | Potential Outcome |
| Pd/C, H₂ | Catalytic Hydrogenation | Selective reduction of the nitro group to an amine. |
| Rh(III), Pd(II) | C-H Activation/Functionalization | Direct introduction of aryl or alkyl groups onto the dioxane ring. nih.gov |
| Ni(II), Cu(I) | Cross-Coupling (Post-functionalization) | Formation of new C-C or C-heteroatom bonds at the side chain. mdpi.com |
| Ag, Rh, Fe, Mn | Nitrene Transfer | Potential for C-H amination on the dioxane ring if the nitro group is converted to a precursor. chemrxiv.org |
Green Chemistry Approaches in the Synthesis and Reactions
Applying the principles of green chemistry to the lifecycle of this compound can significantly reduce its environmental impact. nih.govmdpi.com This involves the use of sustainable solvents, energy-efficient processes, and atom-economical reactions.
Bio-based Solvents: The synthesis and subsequent reactions of this compound often use conventional volatile organic compounds (VOCs). A key research direction is the replacement of these with greener alternatives. sigmaaldrich.com Bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water could be investigated to minimize environmental harm. sigmaaldrich.comrsc.org
Catalyst Recycling: The use of heterogeneous catalysts or catalysts immobilized on solid supports would facilitate easier separation and recycling, reducing waste and cost. For example, transition metals supported on polymers or silica could be developed for the hydrogenation of the nitro group.
Energy Efficiency: Exploring alternative energy sources like microwave irradiation or ultrasonication could accelerate reaction rates, reduce reaction times, and lower energy consumption compared to conventional heating.
| Green Chemistry Principle | Application to this compound |
| Safer Solvents | Replacing chlorinated solvents with 2-MeTHF, CPME, or water. sigmaaldrich.comrsc.org |
| Catalysis | Using recyclable heterogeneous or immobilized catalysts. |
| Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce energy use. |
| Atom Economy | Developing one-pot syntheses and tandem reactions. nih.gov |
Development of Chiral Variants for Asymmetric Synthesis
Introducing chirality into the this compound scaffold would create valuable building blocks for the synthesis of enantiomerically pure complex molecules.
Research in this area should focus on two main strategies:
Asymmetric Synthesis of the Scaffold: Developing methods to synthesize chiral versions of the molecule from the outset. This could be achieved through an asymmetric Henry reaction between a chiral aldehyde and nitromethane (B149229), followed by acetalization, or by using chiral diols in the acetal (B89532) formation step with 3-nitropropanal (B1599391). Catalysts like chiral copper(II)-aziridine complexes have proven effective in asymmetric Henry reactions, offering a promising route to chiral β-nitroalcohols that are precursors to the target molecule. mdpi.com
Enantioselective Derivatization: Starting with the achiral molecule and using chiral catalysts to perform enantioselective transformations. For example, a chiral catalyst could control the stereochemistry of a Michael addition at the carbon adjacent to the nitro group. The development of racemization-free coupling reagents could also be relevant for subsequent transformations of derivatives. rsc.org
The creation of a library of chiral this compound variants, with chirality centered at different positions, would provide versatile tools for asymmetric synthesis. nih.gov
Integration into Automated Synthesis Platforms
The increasing sophistication of automated synthesis platforms offers an opportunity to accelerate research and development involving this compound. nih.govresearchgate.net These systems, which combine robotics with software for reaction planning and execution, can streamline synthesis, purification, and analysis. nih.gov
High-Throughput Screening: An automated platform could be used to rapidly screen a wide range of catalysts (organocatalysts, transition metals) and reaction conditions (solvents, temperatures, reagents) for transformations of this compound. This would dramatically speed up the discovery of new and optimized reactions.
Library Synthesis: The synthesis of a library of derivatives could be fully automated. The platform could start with this compound and perform a series of programmed reactions—such as nitro reduction, acylation, and cross-coupling—in a parallel or sequential fashion. eubopen.orgsynplechem.com
Data-Driven Discovery: Integrating automated synthesis with machine learning algorithms could enable predictive modeling. The system could learn from experimental outcomes to predict the best conditions for a desired transformation or even design novel derivatives with specific properties. researchgate.net
A hypothetical automated workflow might involve a robotic liquid handler preparing stock solutions, adding them to a reactor array, executing the reaction under controlled conditions, and then automatically transferring samples to an LC-MS for analysis and purification. nih.goveubopen.org
Design of Functional Materials with Embedded this compound Scaffolds (excluding materials for clinical use)
The unique chemical functionalities of this compound make it an attractive candidate for incorporation into novel functional materials.
Polymer Synthesis: The molecule possesses two key handles for polymerization. The nitro group can be readily reduced to a primary amine. This resulting amino-diol (after deprotection of the dioxane) can serve as a monomer for the synthesis of polyamides, polyurethanes, or polyimides. The specific structure of the dioxane ring could impart unique conformational properties to the resulting polymer backbone.
Cross-linking Agents: After conversion of the nitro group to a reactive moiety (e.g., amine, isocyanate), the molecule could be used as a cross-linking agent to modify the properties of existing polymers, enhancing their thermal stability, rigidity, or chemical resistance.
Scaffolds for Porous Materials: The rigid dioxane structure and the modifiable side chain could be utilized in the design of building blocks for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). By functionalizing the scaffold with appropriate linking groups (e.g., carboxylic acids, boronic acids), it could be integrated into extended porous networks with potential applications in gas storage or catalysis.
Future research will focus on synthesizing these materials and characterizing their physical and chemical properties, such as thermal stability, porosity, and mechanical strength, to unlock their potential in non-clinical applications.
Q & A
Q. Table 1: Representative Crystallographic Data for Analogous 1,3-Dioxanes
| Parameter | Value (Example) | Source |
|---|---|---|
| C–O Bond Length | 1.43 Å | |
| Chair Conformation Energy | ~2.5 kcal/mol | |
| Dihedral Angle (O–C–C–O) | 55.3° |
[Advanced] What strategies are effective in resolving stereochemical ambiguities during the synthesis of this compound derivatives?
Answer:
Stereochemical control is achieved through:
- Conformational Analysis : The 1,3-dioxane ring adopts a chair conformation, with bulky substituents (e.g., nitroethyl groups) preferentially occupying equatorial positions to minimize steric strain .
- Chiral Catalysts : Use of chiral Brønsted acids (e.g., BINOL-derived catalysts) to induce enantioselectivity during acetal formation.
- Crystallographic Validation : X-ray studies reveal weak C–H⋯O interactions that stabilize specific stereoisomers in the solid state .
[Advanced] How can researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, reaction yields)?
Answer:
- DFT Calculations : Optimize molecular geometries using B3LYP/6-31G(d) basis sets to predict NMR chemical shifts. Compare with experimental data to identify outliers .
- Reaction Monitoring : Use in situ FTIR or HPLC to track reaction progress and validate yields. For example, discrepancies in nitro group reactivity may arise from competing side reactions (e.g., oxidation).
- Data Reconciliation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and X-ray data to resolve ambiguities in diastereomer identification .
[Application] What role does this compound serve in the synthesis of bioactive molecules or pharmaceutical intermediates?
Answer:
This compound acts as:
- Protected Intermediate : The nitroethyl group can be reduced to an amine for subsequent peptide coupling or heterocycle synthesis .
- Anticonvulsant Precursor : Derivatives like 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione are synthesized via nitro reduction and cyclization steps .
- Ketone Adducts : Reacts with Grignard reagents to form chiral ketones for asymmetric catalysis .
[Advanced] What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?
Answer:
- Challenge : Nitro compounds often degrade under GC-MS conditions, complicating impurity profiling.
- Solution : Use LC-MS with a C18 column and ESI⁻ ionization for sensitive detection. Calibrate against synthetic impurities (e.g., unreacted nitroethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
